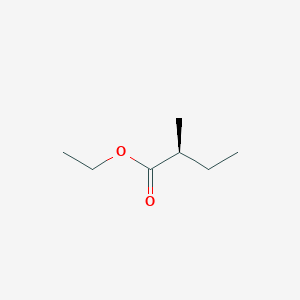

(S)-Ethyl 2-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017671 | |

| Record name | ethyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10307-61-6 | |

| Record name | (S)-Ethyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10307-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution Studies

Distribution in Plant Kingdom and Associated Biological Matrices

(S)-Ethyl 2-methylbutanoate is a volatile organic compound found in numerous fruits, contributing to their distinct aroma profiles. chemicalbook.comebi.ac.uk It has been identified in apples, oranges, strawberries, pineapples, and plums. chemicalbook.comecsa-chemicals.checsa-chemicals.ch Research has also detected its presence in other fruits such as bilberries, mangoes, mountain papaya, and Chinese quince. chemicalbook.com The compound is a known constituent of the aroma of blueberries. ebi.ac.uk

Studies on apple metabolism have revealed that ethyl (E)-2-methyl-2-butenoate, also known as ethyl tiglate, can act as a precursor to (R)-ethyl 2-methylbutanoate, demonstrating a biological pathway for the formation of the (R)-enantiomer within the fruit. researchgate.net The metabolism of labeled ethyl tiglate in apple fruits resulted in the formation of ethyl 2-methylbutanoate, among other products. researchgate.net

The following table summarizes the presence of this compound in various plants and fruits:

| Plant/Fruit | Reference |

| Apple | chemicalbook.comecsa-chemicals.checsa-chemicals.ch |

| Orange | chemicalbook.comecsa-chemicals.checsa-chemicals.ch |

| Strawberry | chemicalbook.comecsa-chemicals.checsa-chemicals.chpan.olsztyn.pl |

| Pineapple | ecsa-chemicals.checsa-chemicals.choeno-one.eu |

| Plum | ecsa-chemicals.checsa-chemicals.ch |

| Bilberry | chemicalbook.com |

| Mango | chemicalbook.com |

| Mountain Papaya | chemicalbook.com |

| Chinese Quince | chemicalbook.com |

| Blueberry | ebi.ac.ukoeno-one.eu |

| Durian | upm.edu.my |

Presence in Fermented Products and Food Systems

This compound is a significant aroma component in a wide array of fermented products and food systems. chemicalbook.com Its formation is often a result of microbial activity during fermentation. researchgate.nettandfonline.com

The compound is a well-documented constituent of alcoholic beverages, including wine, cognac, rum, and whiskey. chemicalbook.com In wine, particularly red wine, this compound is almost exclusively the enantiomeric form present. nih.govacs.org Its concentration can increase with aging. nih.gov It has also been identified in Japanese raw soy sauce, where it contributes to the fruity aroma. tandfonline.com

The table below lists various fermented products and food systems where this compound has been detected:

| Fermented Product/Food System | Reference |

| Wine (Red and White) | chemicalbook.comnih.govacs.orgresearchgate.net |

| Cognac | chemicalbook.com |

| Rum | chemicalbook.com |

| Whiskey | chemicalbook.com |

| Japanese Raw Soy Sauce | tandfonline.com |

| Cheese | chemicalbook.comnih.govresearchgate.net |

| Milk | chemicalbook.com |

| Nham (Thai fermented sausage) | researchgate.net |

| Alcohol-Free Beer | tum.de |

Enantiomeric Ratios and Optical Purity in Biological Samples

The enantiomeric distribution of ethyl 2-methylbutanoate is a critical aspect of its characterization in natural products, often serving as an indicator of authenticity. researchgate.net

In the realm of fermented beverages, particularly wine, the (S)-enantiomer is predominantly found. nih.govacs.org A study of 37 commercial red wines revealed the almost exclusive presence of the (S)-form. nih.govacs.org While young red wines often contain only the (S)-enantiomer, small amounts of the (R)-form can be detected in aged red wines. acs.org

In contrast, studies on fermented foods have shown varying enantiomeric ratios. The analysis of metabolites from L-isoleucine in a range of fermented foods showed that while 2-methylbutanol, a related compound, was found almost exclusively as the (S)-enantiomer, the distribution in other metabolites could vary. acs.orgnih.gov

Research on strawberry flavorings has also highlighted the importance of enantiomeric ratios. In natural strawberry flavorings, ethyl 2-methylbutanoate was found with enantiomeric ratios of (R/S) 0/100, 5/95, and 5/95. pan.olsztyn.plbibliotekanauki.pl This high optical purity of the (S)-enantiomer is a key characteristic of natural strawberry flavor. pan.olsztyn.pl

The following table provides a summary of the enantiomeric ratios of ethyl 2-methylbutanoate found in different biological samples:

| Biological Sample | Enantiomeric Ratio (R/S) | Reference |

| Red Wine (general) | Almost exclusively (S)-form | nih.govacs.org |

| Young Red Wine (2010 vintage) | 100% (S)-form | acs.org |

| Aged Red Wine (e.g., Médoc 1985) | (S)-form with small amounts of (R)-form | acs.org |

| Natural Strawberry Flavorings | 0/100, 5/95, 5/95 | pan.olsztyn.plbibliotekanauki.pl |

| Syrup with Natural Strawberry Flavor | 0/100 | pan.olsztyn.plbibliotekanauki.pl |

Biosynthesis and Metabolic Pathways of S Ethyl 2 Methylbutanoate

Precursor Derivations and Biogenetic Origins

The synthesis of (S)-Ethyl 2-methylbutanoate is intricately linked to the metabolism of branched-chain amino acids and other related compounds.

Role of Branched-Chain Amino Acids (e.g., Isoleucine) in Formation Pathways

The primary and most well-established precursor for the biosynthesis of this compound is the branched-chain amino acid L-isoleucine. acs.orgnih.gov The chiral center in L-isoleucine is preserved throughout the metabolic pathway, leading to the formation of the (S)-enantiomer of ethyl 2-methylbutanoate with high optical purity, often exceeding 98% enantiomeric excess in fruits like apples. researchgate.netnih.gov

The metabolic conversion of isoleucine to the final ester product involves a series of enzymatic steps. This pathway is a branch of the catabolism of isoleucine, which is initiated by a transamination reaction to form α-keto-β-methylvalerate. ashs.org Subsequent reactions, including decarboxylation and reduction, yield 2-methylbutanol and 2-methylbutanoic acid, which are the immediate precursors for the esterification step. acs.orgnih.gov Studies have shown that the availability of isoleucine and its precursor, α-keto-β-methylvalerate, is a limiting factor for the production of branched-chain esters in apples. acs.orgashs.org In fact, the accumulation of isoleucine during apple ripening coincides with the increased production of these esters. ashs.org

Interestingly, an alternative pathway for the formation of α-ketobutyrate, a key intermediate in isoleucine synthesis, has been proposed in ripening apples. This pathway, known as the citramalate (B1227619) pathway, starts with the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate, bypassing the traditional route from threonine. pnas.org This suggests a dedicated mechanism to supply the precursors needed for the synthesis of important aroma compounds like this compound during fruit ripening.

Investigation of Alternative Precursors (e.g., Ethyl Tiglate, Alcohols, Acetyl-CoA)

While isoleucine is the main precursor for the (S)-enantiomer, research has explored other potential sources for ethyl 2-methylbutanoate. One such compound is ethyl tiglate, the ethyl ester of tiglic acid. Studies have demonstrated that ethyl tiglate, a natural constituent of apples, can be hydrogenated to form ethyl 2-methylbutanoate. researchgate.netnih.gov This conversion can lead to the formation of both (S)- and (R)-enantiomers, with the resulting enantiomeric ratio depending on the apple cultivar and metabolic conditions. researchgate.netnih.gov This pathway is considered a source for the minor amounts of (R)-ethyl 2-methylbutanoate found in some fruits. researchgate.netnih.gov However, experiments involving the feeding of 2-methylbut-2E-enal to apple tissue resulted in the production of only (S)-2-methylbutyl acetate (B1210297), suggesting that the biosynthesis of the (S)-form does not proceed via tiglyl-CoA. nih.govresearchgate.net

Enzymatic Mechanisms and Biocatalysis in Vivo

The biosynthesis of this compound is catalyzed by a series of enzymes that exhibit specificity for their substrates and, in some cases, stereoselectivity.

Alcohol Acyltransferase (AAT) Activity and Esterification

The final and crucial step in the formation of ethyl 2-methylbutanoate is the esterification reaction catalyzed by alcohol acyltransferases (AATs). scielo.br These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule (in this case, 2-methylbutanoyl-CoA) to an alcohol (ethanol). researchgate.net The activity of AATs is a key determinant in the production of esters in fruits. researchgate.net

AATs exhibit broad substrate specificity, meaning they can utilize a variety of alcohols and acyl-CoAs to produce a diverse array of esters. nih.gov However, the affinity of AATs for different substrates can vary depending on the plant species and cultivar. researchgate.net For instance, in durian, AAT enzymes show a higher affinity for 3-methyl-1-butanol and hexanol compared to ethanol (B145695). nih.gov Despite this, the high abundance of ethanol in ripe fruit often leads to the significant production of ethyl esters. nih.gov The expression of AAT genes and the activity of the corresponding enzymes often increase during fruit ripening, coinciding with the peak of aroma production. researchgate.net

Role of Reductases and Esterases in Stereoselective Transformations

Besides AATs, other enzymes like reductases and esterases play significant roles in the metabolic pathways leading to this compound. Reductases are involved in the conversion of keto acids to hydroxy acids and aldehydes to alcohols. For example, ketoreductases (KREDs) are known to catalyze the reduction of α-ketoesters to their corresponding α-hydroxyesters, often with high stereoselectivity. researchgate.net While not directly forming ethyl 2-methylbutanoate, these enzymes are crucial in related metabolic pathways that can influence the pool of available precursors.

Esterases, on the other hand, catalyze the hydrolysis of esters, which is the reverse of the reaction catalyzed by AATs. google.com However, under certain conditions, particularly in organic solvents, lipases (a class of esterases) can be used for the enantioselective synthesis of esters. researchgate.net For instance, lipases from various microbial sources have been investigated for the kinetic resolution of racemic 2-methylbutanoic acid and its esters to produce the enantiomerically pure forms. google.comgoogle.com In vivo, the balance between the synthetic activity of AATs and the hydrolytic activity of esterases can influence the final concentration of this compound.

Influence of Microbial Metabolism (Yeast, Bacteria, Fungi) on Enantiomer Production

Microorganisms, including yeast, bacteria, and fungi, are also capable of producing this compound and other branched-chain esters. This is particularly relevant in fermented foods and beverages. researchgate.netnih.gov

Yeast , such as Saccharomyces cerevisiae, produce ethyl 2-methylbutanoate during fermentation as part of their amino acid metabolism, specifically through the Ehrlich pathway. nih.gov This pathway involves the transamination of isoleucine to α-keto-β-methylvalerate, followed by decarboxylation to 2-methylbutanal, and subsequent reduction to 2-methylbutanol or oxidation to 2-methylbutanoic acid. nih.gov These intermediates can then be esterified to form ethyl 2-methylbutanoate. oeno-one.eu Different yeast species and strains can produce varying amounts and enantiomeric ratios of this ester, contributing to the unique aroma profiles of fermented products like wine and beer. oeno-one.eumdpi.comebi.ac.uk

Bacteria , including lactic acid bacteria (LAB), have also been shown to synthesize branched-chain esters. researchgate.netoeno-one.eu Some LAB strains can produce ethyl 2-methylbutanoate, contributing to the fruity notes in fermented products. researchgate.net For example, Bacillus subtilis can convert isoleucine to 2-methylbutyric acid, which can then be esterified. researchgate.net

Fungi are another group of microorganisms known to produce a variety of volatile organic compounds, including esters. nih.gov Certain fungi can produce ethyl 2-methylbutyrate (B1264701) from the breakdown of organic matter. givaudan.com The enzymatic machinery of fungi, including esterases and reductases, can be exploited for the stereoselective production of chiral esters. thegoodscentscompany.com For instance, the fungus Rhizopus chinensis has been shown to selectively hydrolyze racemic ethyl 2-methylbutyrate to produce the (R)-enantiomer, leaving behind the (S)-enantiomer. google.com

Factors Influencing In Vivo Biosynthesis and Accumulation

The in vivo biosynthesis and accumulation of this compound, a key contributor to the characteristic aroma of many fruits, are not constant processes. tandfonline.com They are dynamically influenced by a range of external and internal factors. Environmental conditions during growth and postharvest storage, as well as the genetic makeup of the fruit cultivar, play crucial roles in determining the final concentration of this and other volatile compounds. mdpi.comactahort.org Understanding these factors is essential for controlling and optimizing the flavor profile of fruits.

Impact of Environmental Conditions and Storage on Volatile Profiles

The production of volatile compounds, including this compound, is significantly affected by postharvest storage conditions such as temperature and atmospheric composition. actahort.orgscielo.org.mx Storage in controlled atmospheres (CA) with low oxygen and high carbon dioxide levels, a common practice to extend the shelf life of fruits like apples, can substantially alter the volatile profile. scielo.org.mx

For instance, 'Red Delicious' apples stored in a controlled atmosphere (3% CO2 and 2% O2) showed a significant decrease in the concentration of ethyl 2-methylbutanoate, with levels reduced by approximately 99% compared to apples stored in regular refrigerated air. scielo.org.mx CA storage tends to promote the production of high concentrations of ethyl esters, including ethyl acetate and ethyl butanoate, alongside ethyl 2-methylbutanoate, which can impart "brandy-like" or "pungent" odors. scielo.org.mx Conversely, storage in regular air refrigeration favors the synthesis of esters like butyl acetate and 2-methyl butyl acetate, described as having "ethereal fruit" and "sweet fruit" aromas. scielo.org.mx The suppression of volatile biosynthesis under low oxygen conditions can lead to fruit with good texture and appearance but a significant loss of characteristic flavor. scielo.org.mx

Temperature is another critical factor. Low temperatures (0–2 °C) generally inhibit the production of esters like ethyl butanoate while preserving aldehydes. mdpi.com In 'Fuji' apples, the highest emission of total aroma volatiles, including key compounds like ethyl 2-methylbutanoate, was observed after 5 months of storage, but this was depressed by ultra-low oxygen (ULO) conditions after 7 months. researchgate.net The application of 1-methylcyclopropene (B38975) (1-MCP), an ethylene (B1197577) inhibitor, is also widely used in fruit storage and has been shown to reduce the production of apple aroma compounds. mdpi.comactahort.org

The addition of precursors to the storage atmosphere can also influence ester formation. In 'Gala' apples, adding ethanol to the controlled atmosphere significantly increased the production of ethyl 2-methylbutanoate and 2-methylbutyl acetate after two months of storage. mdpi.compreprints.org This suggests that the availability of alcohol precursors is a limiting factor for ester synthesis during storage. mdpi.comresearchgate.net

Table 1: Effect of Storage Conditions on Ethyl 2-methylbutanoate and Related Volatiles in Apples

| Cultivar | Storage Condition | Duration | Effect on Ethyl 2-methylbutanoate | Other Key Volatile Changes | Source(s) |

|---|---|---|---|---|---|

| Red Delicious | Controlled Atmosphere (CA) vs. Refrigerated Air (RA) | 1-7 months | ~99% reduction in CA compared to RA. scielo.org.mx | CA increased ethyl acetate; RA increased butyl acetate and 2-methyl butyl acetate. scielo.org.mx | scielo.org.mx |

| Fuji | CA vs. Ultra-Low Oxygen (ULO) | 5-7 months | ULO storage depressed total aroma emission, including ethyl 2-methylbutanoate, after 7 months. researchgate.net | Ethyl 2-methylbutanoate was a key contributor to 'Fuji' flavor. researchgate.net | researchgate.net |

| Gala | CA with Ethanol (CA-et) vs. Standard CA | 2-6 months | CA-et significantly increased production after 2 months. mdpi.compreprints.org | CA-et also increased 2-methylbutyl acetate. mdpi.compreprints.org | mdpi.compreprints.org |

| Red Prince | Regular, CA, and Dynamic CA with/without 1-MCP | 8 months | Confirmed as a cultivar-specific ester. actahort.org | Volatile profiles were substantially affected by all storage conditions. actahort.org | actahort.org |

Genetic and Cultivar-Dependent Variations in Biosynthetic Capacity

The genetic makeup of a fruit cultivar is a primary determinant of its capacity to synthesize specific volatile compounds, including this compound. mdpi.comactahort.org Different apple varieties exhibit distinct aroma profiles due to variations in the concentrations of a complex mixture of volatiles. mdpi.comnih.gov Ethyl 2-methylbutanoate is a key aroma compound in several apple cultivars, including 'Fuji' and 'Red Prince'. mdpi.comactahort.orgresearchgate.net

The biosynthetic pathways for aroma compounds are common across different fruits, but the activity and selectivity of the enzymes involved can vary significantly between cultivars. tandfonline.comscielo.br The formation of esters is largely dependent on the activity of alcohol acyltransferase (AAT) enzymes and the availability of precursors like alcohols and acyl-CoAs. tandfonline.comnih.govscielo.br For branched-chain esters such as ethyl 2-methylbutanoate, the precursor availability is critical. cdnsciencepub.comashs.org The biosynthesis of its carbon skeleton originates from the amino acid isoleucine. researchgate.netcdnsciencepub.com Studies have shown that in some apple cultivars like 'Granny Smith', isoleucine is preferentially converted to ethyl 2-methylbutanoate. tandfonline.comnih.govsrce.hr This suggests that differences in the metabolic flux through the isoleucine catabolism pathway, and the substrate specificity of AAT enzymes, contribute to the observed cultivar-dependent variations. tandfonline.comscielo.br

For example, in 'Fuji' apples, ethyl 2-methylbutanoate is considered one of the main compounds contributing to its characteristic aroma, with concentrations reported at 67.1 µg/kg. mdpi.com In contrast, varieties like 'Pink Lady' may have higher concentrations of other esters, such as hexyl acetate and hexyl 2-methylbutanoate. mdpi.com A study of 35 apple varieties identified ethyl 2-methylbutyrate as a critically characterized odor-active compound and one of the most important variables for discriminating between cultivars. mdpi.com Similarly, analysis of juice from 'Golden Delicious' apples showed it was distinguished by the presence of ethyl 2-methylbutanoate, among other esters, when compared to juice from 'Granny Smith' apples. scielo.br These differences highlight the strong genetic basis for aroma production. mdpi.comnih.gov

Table 2: Variation in Ethyl 2-methylbutanoate Concentration Among Apple Cultivars

| Cultivar | Reported Concentration (µg/kg FW) | Key Findings | Source(s) |

|---|---|---|---|

| Fuji | 67.1 | A major contributor to the characteristic aroma. mdpi.com | mdpi.comresearchgate.netnih.gov |

| Cripps Pink | Not detected | Esters like 2-methylbutyl acetate and hexyl acetate are more prominent. nih.gov | nih.gov |

| Golden Delicious (Juice) | Present | A distinguishing compound in cold-pressed juice compared to 'Granny Smith'. scielo.br | scielo.br |

| Red Prince | Present | Identified as a cultivar-specific ester. actahort.org | actahort.org |

| Granny Smith | Predominantly synthesized | Isoleucine is primarily converted to ethyl 2-methylbutanoate in this cultivar (84% of product). nih.govsrce.hr | tandfonline.comnih.govsrce.hr |

| Various (35 cultivars) | Variable | Identified as a key compound for discriminating between cultivars. mdpi.com | mdpi.com |

Chemical Synthesis Methodologies for S Ethyl 2 Methylbutanoate

Conventional Esterification Routes for Racemic Mixture Preparation

Traditional chemical synthesis of ethyl 2-methylbutanoate typically results in a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. A common and straightforward method is the Fischer esterification of 2-methylbutanoic acid with ethanol (B145695) in the presence of an acid catalyst.

A continuous production method involves reacting 2-methylbutanoic acid, ethanol, and p-toluenesulfonic acid. google.com The process begins with total reflux, followed by the continuous addition of reactants while maintaining specific temperatures and pressures in the esterification and distillation kettles to produce ethyl 2-methylbutanoate. google.com This method is advantageous for large-scale production due to its potential for high throughput and improved yield compared to batch processes. google.com

Alternative catalytic methods for preparing the racemic form include the reaction of butene and nickel tetracarbonyl (Ni(CO)4) under a nitrogen atmosphere in a solution of ethyl alcohol and acetic acid. chemicalbook.com Another approach involves the reaction of ethylene (B1197577) and carbon monoxide under pressure, utilizing hydrofluoric acid (HF) and tetrafluoroboric acid (HBF4) as catalysts. chemicalbook.com

Asymmetric and Stereoselective Synthetic Strategies

To obtain the desired (S)-enantiomer, which often possesses the more desirable sensory characteristics, asymmetric and stereoselective synthetic strategies are employed. These methods are designed to selectively produce one enantiomer over the other.

Chiral Auxiliaries and Catalytic Approaches

Asymmetric synthesis can be achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this approach can be costly due to the stoichiometric use of the chiral auxiliary.

More advanced and efficient methods involve the use of chiral catalysts. Transition-metal-catalyzed asymmetric reactions are a powerful tool for constructing stereocenters. For instance, nickel-catalyzed α-allylation of unactivated ketones can be a route to creating the chiral center found in 2-methylbutanoic acid derivatives.

Enantioselective Reductions of Keto-Esters

A prominent strategy for obtaining chiral molecules is the enantioselective reduction of prochiral ketones. This involves the use of engineered ketoreductases (KREDs), which are enzymes that can reduce a ketone to a chiral alcohol with high stereospecificity. researchgate.net These biocatalysts are highly valued in the pharmaceutical industry for producing optically pure intermediates. researchgate.net The resulting chiral alcohol can then be converted to the desired (S)-ethyl 2-methylbutanoate through subsequent chemical steps. The efficiency of KREDs often relies on cofactor recycling systems, such as using isopropanol (B130326) as a hydride donor for NADH recycling or a glucose dehydrogenase system for NADPH.

Chemoenzymatic Approaches for Enantiopure Synthesis

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective routes to enantiopure compounds. nih.gov This approach is particularly valuable for the synthesis of this compound, leveraging the high selectivity of enzymes.

Lipase-Catalyzed Resolutions and Esterifications

Lipases are a class of enzymes widely used in organic synthesis due to their ability to catalyze reactions with high enantioselectivity under mild conditions. nih.gov They are particularly effective in the kinetic resolution of racemic mixtures of 2-methylbutanoic acid or its esters. researchgate.net

In a kinetic resolution, the lipase (B570770) selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For example, the enantioselective esterification of racemic 2-methylbutanoic acid can be performed using various immobilized lipases. nih.gov Lipase from Candida antarctica B has been shown to produce (R)-pentyl 2-methylbutyrate (B1264701), while lipases from Candida rugosa or Rhizopus oryzae can yield the (S)-enantiomer. nih.gov

Alternatively, lipases can be used for the enantioselective hydrolysis of a racemic ester. A lipase from Rhizopus chinensis has demonstrated higher hydrolysis enantioselectivity in an aqueous phase, yielding (R)-ethyl 2-methylbutyrate with a high enantiomeric excess. researchgate.netresearchgate.net The choice of lipase is crucial as it determines which enantiomer will react. For instance, while Candida antarctica lipase A (CAL-A) acylates the (3S,4R) alcohol, Candida antarctica lipase B (CAL-B) prefers the (3R,4S) enantiomer.

The table below summarizes the performance of different lipases in the kinetic resolution of 2-methylbutanoic acid and its esters.

| Lipase Source | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rhizopus chinensis | Hydrolysis | (R,S)-Ethyl 2-methylbutanoate | (R)-Ethyl 2-methylbutanoate | 92.4% | researchgate.netresearchgate.net |

| Candida antarctica B | Esterification | (R,S)-2-Methylbutanoic acid | (R)-Pentyl 2-methylbutyrate | 90% | nih.gov |

| Thermomyces lanuginosus | Esterification | (R,S)-2-Methylbutanoic acid | (R)-Pentyl 2-methylbutyrate | 91% | nih.gov |

| Candida rugosa | Esterification | (R,S)-2-Methylbutanoic acid | (S)-Pentyl 2-methylbutyrate | 75% | nih.gov |

| Rhizopus oryzae | Esterification | (R,S)-2-Methylbutanoic acid | (S)-Pentyl 2-methylbutyrate | 49% | nih.gov |

Optimization of Biocatalytic Reaction Conditions (pH, Temperature, Solvent)

The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on the reaction conditions, including pH, temperature, and the solvent used. mdpi.com Optimizing these parameters is critical for achieving high yields and enantiomeric purity.

pH: The catalytic activity of lipases is significantly influenced by the pH of the reaction medium. For instance, in the synthesis of (S)-2-methylbutanoic acid methyl ester, lipases lyophilized at a pH between 5.5 and 7.0 showed synthetic activity, while the enantioselectivity was not significantly affected within this range. researchgate.netfao.org

Temperature: Temperature affects both the reaction rate and the stability of the enzyme. mdpi.com Generally, increasing the temperature increases the reaction rate up to an optimal point, beyond which the enzyme may denature and lose activity. nih.govcirad.fr For the synthesis of (S)-2-methylbutanoic acid methyl ester, maximum enantiomeric excess was observed at 20°C, although the synthetic activity increased with temperature. researchgate.netfao.org In some cases, a higher enantioselectivity can be achieved at lower temperatures; for example, the enantiomeric excess of (R)-ethyl 2-methylbutyrate from hydrolysis resolution increased to 95.0% at 4°C. researchgate.net The optimal temperature for lipases typically falls between 30°C and 60°C. cirad.frnih.gov

Solvent: The choice of solvent can dramatically impact lipase activity and selectivity. mdpi.com Non-aqueous solvents are often preferred for esterification reactions to shift the equilibrium towards product formation. units.it Isooctane has been identified as an effective reaction medium for the lipase-catalyzed synthesis of (S)-2-methylbutanoic acid methyl ester. researchgate.netfao.org The hydrophobicity of the solvent, often measured by its log P value, can influence the reaction rate, with a general trend of increasing esterification with an increase in log P. nih.gov However, polar organic solvents can sometimes be advantageous at lower temperatures by increasing the flexibility of the lipase structure. mdpi.com

The following table provides an overview of the effects of different reaction conditions on lipase-catalyzed synthesis.

| Parameter | Effect on Lipase-Catalyzed Reactions | Optimal Range/Condition (Example) | Reference |

|---|---|---|---|

| pH | Influences the ionization state of amino acid residues in the enzyme's active site, affecting catalytic activity. | pH 5.5 - 7.0 for synthetic activity of certain lipases. | researchgate.netfao.org |

| Temperature | Affects reaction rate and enzyme stability. Higher temperatures can increase reaction rates but may lead to denaturation. | 20°C for maximum enantiomeric excess in one study; 4°C for increased ee in another. Optimal range often 30-60°C. | researchgate.netresearchgate.netfao.orgcirad.frnih.gov |

| Solvent | Impacts enzyme conformation, substrate solubility, and reaction equilibrium. Non-polar solvents often favored for esterification. | Isooctane identified as a good medium for (S)-2-methylbutanoic acid methyl ester synthesis. | researchgate.netfao.org |

Advanced Analytical Methodologies and Chiral Analysis

Gas Chromatography-Based Enantioseparation Techniques

Gas chromatography (GC) is a cornerstone for the analysis of volatile chiral compounds. The development of specialized columns and techniques has enabled the precise separation of enantiomers like (S)- and (R)-Ethyl 2-methylbutanoate.

The resolution of enantiomers by gas chromatography is achieved by employing chiral stationary phases (CSPs) that interact diastereomerically with the chiral analytes. gcms.cz Cyclodextrin derivatives are the most widely used and effective CSPs for the enantioseparation of a broad range of flavor and fragrance compounds, including ethyl 2-methylbutanoate. gcms.czacs.orgoup.com

These cyclic oligosaccharides possess a chiral cavity, which allows for the formation of temporary inclusion complexes with the enantiomers. gcms.cz The stability of these complexes differs between enantiomers, leading to different retention times and, consequently, their separation on the GC column. gcms.czoup.com Modified cyclodextrins, such as those with permethylated or acylated substitutions, offer a variety of selectivities for different types of chiral molecules. gcms.czbohrium.com

Research on wine aroma has demonstrated the successful use of β-cyclodextrin and γ-cyclodextrin stationary phases for separating the enantiomers of ethyl 2-methylbutanoate. acs.orgresearchgate.netoeno-one.eu In a study of 37 commercial red wines, a GC column with a β-cyclodextrin phase was used to assay the enantiomers, revealing the almost exclusive presence of the (S)-form. acs.orgnih.gov Similarly, enantioselective analysis of key odorants in the herb Houttuynia cordata was performed using a chiral column containing 30% 2,3-dimethyl-6-tert-butyldimethylsilyl-β-cyclodextrin. mdpi.com

| Chiral Stationary Phase | Analyte | Matrix | Key Finding | Reference |

| β-cyclodextrin | Ethyl 2-methylbutanoate | Red Wine | Almost exclusive presence of the (S)-enantiomer. | acs.org |

| γ-cyclodextrin | Ethyl 2-hydroxy-3-methylbutanoate | Wine | Predominant presence of the R enantiomer. | oeno-one.euresearchgate.net |

| BGB-176 (cyclodextrin-based) | Ethyl 2-methylbutanoate | Houttuynia cordata | (S)-isomer was enantiopure in rhizomes and leaves. | mdpi.com |

| Rt-βDEXse (cyclodextrin derivative) | Ethyl 2-methylbutanoate | Standard | Provides resolution of optical isomers. | gcms.cz |

Analyzing trace-level chiral compounds in complex samples like food and beverages presents a significant challenge due to potential co-elution with matrix components. mdpi.com Multidimensional gas chromatography (MDGC), particularly in the heart-cut configuration (GC-GC), provides a powerful solution by enhancing separation capabilities. mdpi.com

In a typical MDGC setup, a fraction (heart-cut) containing the target chiral compound is selectively transferred from a first, non-chiral column to a second, chiral column for enantioseparation. This two-dimensional approach effectively removes interfering matrix components, allowing for accurate and reliable chiral analysis. mdpi.com For instance, a two-dimensional heart-cut GC-GC-MS instrument was utilized for the enantioselective analysis of ethyl 2-methylbutanoate in Houttuynia cordata, ensuring that the analysis on the chiral column was free from matrix interference. mdpi.com This technique is invaluable for achieving the low detection limits required in flavor and aroma research.

Coupling with Mass Spectrometry for Structural Elucidation and Quantification

While chiral GC columns separate enantiomers, the detector plays a crucial role in their identification and quantification. Coupling gas chromatography with mass spectrometry (GC-MS) provides a robust and sensitive method for the analysis of chiral compounds. oup.comrroij.com

In GC-MS, as the separated enantiomers elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum acts as a chemical "fingerprint," allowing for positive identification by comparing it to spectral libraries. rroij.comnist.govymdb.canist.gov Although enantiomers produce identical mass spectra, their separation in time by the chiral column allows the MS to identify each distinct peak. bohrium.com

GC-MS is routinely used for both the identification and quantification of ethyl 2-methylbutanoate enantiomers in various matrices, including wine, peaches, and beer. acs.orgmdpi.comebi.ac.uk For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are monitored. oeno-one.euresearchgate.net This significantly enhances sensitivity and selectivity. Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by monitoring specific fragmentation transitions, further reducing chemical noise and improving quantification accuracy, which is especially useful for complex samples. researchgate.net

Understanding the biosynthetic pathways of flavor compounds like ethyl 2-methylbutanoate is crucial for controlling and optimizing flavor profiles in food production. Stable isotope labeling, in conjunction with enantioselective GC-MS, is a powerful technique for this purpose. medchemexpress.com In this approach, precursors labeled with stable isotopes (e.g., deuterium, ¹³C) are introduced into a biological system, such as a fruit or microorganism. ebi.ac.uk

The metabolic fate of the labeled precursor is traced by analyzing the incorporation of the isotope into the final product. Enantioselective GC-MS analysis can then reveal the stereospecificity of the biosynthetic enzymes involved. For example, deuterium-labeled precursors have been used to study the biosynthesis of branched-chain esters in apples, allowing researchers to elucidate the specific pathways leading to the formation of (S)-Ethyl 2-methylbutanoate. thegoodscentscompany.com Deuterium-labeled standards, such as ethyl 2-methylbutanoate-d9, are also used as internal standards for accurate quantification in GC-MS analysis. nist.govnist.gov

Determination of Enantiomeric Excess (ee) and Diastereoisomeric Excess (de)

In chiral analysis, it is often necessary to quantify the predominance of one stereoisomer over another. This is expressed as enantiomeric excess (ee) for enantiomers or diastereoisomeric excess (de) for diastereomers. nih.govwikipedia.org

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers, typically expressed as a percentage. wikipedia.org The calculation is as follows:

ee (%) = |([S] - [R]) / ([S] + [R])| x 100

Where [S] and [R] are the concentrations or peak areas of the S- and R-enantiomers, respectively. wikipedia.org A racemic mixture (equal amounts of both enantiomers) has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org In the analysis of Houttuynia cordata, ethyl 2-methylbutanoate was found to be enantiopure, corresponding to an ee of 100% for the (S)-isomer. mdpi.com In many red wines, the (S)-form is found almost exclusively, indicating a very high enantiomeric excess. acs.org

Diastereoisomeric excess (de) is an analogous measure used for mixtures of diastereomers, which are stereoisomers that are not mirror images of each other. nih.govunacademy.com The calculation is similar:

de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| x 100

Where [Diastereomer 1] and [Diastereomer 2] are the concentrations or peak areas of the major and minor diastereomers. unacademy.com While ethyl 2-methylbutanoate itself only has enantiomers, the concept of de is crucial when analyzing compounds with multiple chiral centers, where both enantiomeric and diastereomeric relationships exist. nih.govbohrium.com The determination of both ee and de is vital in asymmetric synthesis and in understanding the stereoselectivity of biological processes. nih.govbohrium.com Chromatographic techniques like chiral GC and HPLC are the standard methods for determining these values by separating the stereoisomers and comparing their respective peak areas. chemicalforums.com

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a widely utilized, solvent-free sample preparation technique for the isolation and concentration of volatile and semi-volatile organic compounds from a sample matrix. mdpi.comshimadzu.com This method is particularly effective for the analysis of aroma compounds like this compound in complex food and beverage samples. admin.chnih.gov The principle of HS-SPME involves the exposure of a fused silica (B1680970) fiber, coated with a stationary phase, to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. shimadzu.com Following extraction, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. shimadzu.com

The efficiency of the extraction process is influenced by several factors, including the choice of fiber coating, extraction time and temperature, sample volume, and the addition of salt (salting out) to the matrix. shimadzu.comuitm.edu.my The selection of the SPME fiber is critical and depends on the polarity and molecular weight of the target analytes. sigmaaldrich.com For flavor compounds such as ethyl 2-methylbutanoate, fibers with a combination of coating materials are often employed to effectively trap a wide range of volatiles. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently cited for its high efficiency in extracting aroma compounds from various matrices, including dairy products, fruits, and wine. admin.chmdpi.comembrapa.br

Detailed research has demonstrated the successful application of HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of ethyl 2-methylbutanoate. For instance, in the analysis of beer, a DVB/CAR/PDMS fiber was used to evaluate the extraction performance for various esters, including ethyl 2-methylbutyrate (B1264701). tandfonline.com Another study on pineapple volatiles optimized HS-SPME conditions, finding extraction temperature to be a significant factor in the amount of esters recovered. uitm.edu.my The technique's utility is further highlighted in the characterization of volatile profiles in jujube fruit, red berries yoghurt drink, and peaches, where ethyl 2-methylbutanoate was identified as a key aroma contributor. admin.chnih.govmdpi.com

The following table summarizes various HS-SPME methodologies used for the analysis of ethyl 2-methylbutanoate in different research contexts.

Table 1: HS-SPME Methodologies for Ethyl 2-methylbutanoate Analysis

| Matrix | Fiber Type | Extraction Temp. (°C) | Extraction Time (min) | Salt Addition | Reference |

|---|---|---|---|---|---|

| Pineapple | Not Specified | 30 | 29 | 1 g | uitm.edu.my |

| Beer | DVB/CAR/PDMS | 40 | 30 | 0.4 g NaCl | tandfonline.com |

| Peaches | CAR/PDMS | 25 | 40 | Not Specified | mdpi.com |

| Chardonnay Wine | DVB/CAR/PDMS | 45 | 45 | 30% NaCl (m/v) | embrapa.br |

A crucial application of HS-SPME in the analysis of this compound is in chiral analysis. When coupled with a GC system equipped with a chiral column (e.g., a cyclodextrin-based stationary phase), HS-SPME allows for the separation and quantification of individual enantiomers. icm.edu.plnih.gov This is vital for authenticity studies, as the enantiomeric distribution of chiral compounds can indicate the natural origin or synthetic adulteration of flavors. icm.edu.pl

Research on strawberry cultivars and flavorings has utilized HS-SPME with a chiral column to determine the enantiomeric ratios of key volatile compounds, including ethyl 2-methylbutanoate. icm.edu.pl These studies found that natural strawberry sources contain almost exclusively the (S)-enantiomer. icm.edu.pl Similarly, analysis of 37 commercial red wines revealed the almost exclusive presence of the (S)-enantiomeric form of ethyl 2-methylbutanoate. nih.gov This demonstrates the power of chiral HS-SPME-GC analysis in verifying the authenticity of food products and characterizing the specific stereoisomers that contribute to their aroma profiles.

The table below presents findings on the enantiomeric distribution of ethyl 2-methylbutanoate from a study on strawberry products.

Table 2: Enantiomeric Ratio of Ethyl 2-methylbutanoate in Strawberry Products by HS-SPME-GC-MS

| Sample Type | (R)-Ethyl 2-methylbutanoate (%) | This compound (%) | Reference |

|---|---|---|---|

| Natural Flavouring 1 | 0 | 100 | icm.edu.pl |

| Natural Flavouring 2 | 5 | 95 | icm.edu.pl |

| Natural Flavouring 3 | 5 | 95 | icm.edu.pl |

Role and Interactions in Biological Systems Mechanistic and Biochemical Focus

Substrate Specificity and Hydrolysis by Esterases

(S)-Ethyl 2-methylbutanoate, as a carboxylic ester, is a substrate for esterases (EC 3.1.1.1), a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. The hydrolysis of this compound yields ethanol (B145695) and (S)-2-methylbutanoic acid. The specificity of esterases for particular substrates is determined by the three-dimensional structure of their active site, particularly the size and nature of the substrate-binding pocket.

Esterases generally show maximum activity towards water-soluble esters with short-chain carboxylic acids (typically fewer than 10 carbon atoms). nih.gov The structure of this compound, with a branched four-carbon acid moiety and an ethyl group, fits within the preferred substrate range for many esterases. However, the steric hindrance introduced by the methyl group at the α-carbon (C2 position) can influence the rate of hydrolysis. The active site of an esterase must be able to accommodate this branched structure for efficient catalysis to occur.

Research into various esterases has shown that the architecture of the substrate-binding pocket is a key determinant of specificity. For example, studies on esterases from Rhizomucor miehei have demonstrated that aromatic residues within the binding pocket can alter substrate preference, and that the presence of bulky side chains can create steric hindrance that restricts the size of the acyl portion of the ester substrate. nih.gov While direct kinetic studies on the hydrolysis of the pure (S)-enantiomer of ethyl 2-methylbutanoate by specific esterases are not extensively detailed in the provided literature, the general principles of enzyme-substrate interaction suggest that its hydrolysis is feasible and that the rate would be dependent on the specific topology of the enzyme's active site.

Contribution to Metabolic Flux and Interconversion Pathways

This compound is a secondary metabolite found in many fruits and fermented beverages, arising from pathways linked to amino acid catabolism. Its carbon skeleton is derived from the amino acid L-isoleucine. The metabolic pathway generally involves two key stages:

Formation of the Acyl-CoA Precursor: L-isoleucine undergoes transamination, oxidative decarboxylation, and subsequent dehydrogenase reactions to form (S)-2-methylbutanoyl-CoA. This series of reactions is a common pathway in microorganisms like yeast and in plants for the breakdown of branched-chain amino acids.

Esterification: The final step is the enzymatic esterification of the (S)-2-methylbutanoyl-CoA intermediate with ethanol. This reaction is catalyzed by alcohol acyltransferases (AATs), which transfer the acyl group from Coenzyme A to an alcohol. In fermentative organisms like Saccharomyces cerevisiae, the availability of ethanol as a substrate is high, facilitating the production of the corresponding ethyl ester.

Perceptive Interactions and Modulatory Effects in Complex Matrices

The sensory impact of this compound is not only a function of its intrinsic odor but also of its interactions within a complex mixture of other volatile molecules.

Academic studies have investigated the perceptual thresholds of ethyl 2-methylbutanoate enantiomers. Research in the context of wine aroma has highlighted the distinct sensory properties of the (S) and (R) forms. Lytra et al. (2014) demonstrated that the (S)-enantiomer of ethyl 2-methylbutyrate (B1264701) specifically enhances blackberry aroma descriptors in wine. researchgate.net This specificity indicates that the chiral center is crucial for the interaction with human olfactory receptors.

Table 1: Odor Profile of Ethyl 2-Methylbutanoate

| Source | Odor Description |

| The Good Scents Company | Sharp, sweet, green apple, fruity, estry, berry, fresh, tropical. thegoodscentscompany.com |

| PerfumersWorld | Green-fruity, apple peel, plums, ethereal, diffusive. perfumersworld.com |

| Givaudan | Fruity, Green, Apple peel, Pineapple skin. thegoodscentscompany.com |

| Symrise | Estery, very fruity, juicy, sweet, apple- and strawberry-like. thegoodscentscompany.com |

The contribution of this compound to a flavor profile is often magnified through synergistic and additive interactions with other volatile compounds. Synergy occurs when the perceived intensity of a mixture is greater than the sum of the intensities of its individual components.

The mechanism behind these interactions is complex, involving competition, masking, and enhancement at the level of the olfactory receptors. The presence of one compound can modulate the receptor's response to another, leading to a non-linear relationship between concentration and perceived aroma intensity. The collective effect of several ethyl esters, including ethyl 2-methylbutanoate, contributes to a general "fruity" vector in beverages, where the combination produces a more intense and desirable aroma than would be expected from any single ester alone. researchgate.net

Table 2: Documented Interactions of Ethyl 2-Methylbutanoate

| Interacting Compounds | Matrix | Type of Interaction | Observed Effect | Reference |

| Other fruity esters (e.g., ethyl hexanoate, ethyl butanoate) | Apple Juice / Model Solutions | Synergy/Enhancement | Decreased odor threshold of the mixture; increased intensity of the overall fruity aroma. researchgate.net | |

| General wine volatiles | Red Wine | Synergy/Enhancement | Specific enhancement of blackberry and fresh fruit aroma descriptors. researchgate.net | |

| Ethyl lactate, Lactic acid | Baijiu (Liquor) | Synergy/Additive | Enhancement of the overall fruity aroma profile. nih.gov |

Biotechnological Production and Metabolic Engineering

Microbial Fermentation Strategies for (S)-Ethyl 2-methylbutanoate Production

Microbial fermentation is a promising avenue for the production of this compound. Various microorganisms, particularly yeasts, are known to produce a wide array of esters that contribute to the characteristic aromas of fermented beverages like wine and cider. ebi.ac.uk Ethyl 2-methylbutanoate is a natural constituent of these products, suggesting the inherent capability of these microbes for its synthesis. ebi.ac.uk

Saccharomyces cerevisiae, a widely used yeast in industrial fermentations, has been a primary focus of research for ester production. The synthesis of esters in yeast is influenced by a variety of fermentation parameters, including temperature, inoculum size, and the composition of the fermentation medium. researchgate.net For instance, studies on the production of a mixture of esters by Saccharomyces cerevisiae have shown that optimal conditions can significantly enhance the total ester yield. In one such study, a fermentation time of 111 hours, a temperature of 32°C, an inoculum of 5%, and an initial pH of 6.7 resulted in a total ester compound yield of 2.28 g/L. fao.org While this research highlights the potential for optimizing ester production in yeast, further studies are needed to specifically maximize the titer and stereoselectivity for this compound.

The availability of precursors is a critical factor in the microbial production of esters. nih.gov The biosynthesis of this compound relies on the supply of (S)-2-methylbutanoic acid and ethanol (B145695). Research has shown that the precursor level, rather than the activity of the biosynthetic enzymes, can be the major limiting factor for ethyl ester production in Saccharomyces cerevisiae. nih.gov Therefore, fermentation strategies that enhance the intracellular pools of these precursors are crucial. This can be achieved by optimizing the medium composition or through the metabolic engineering of the microbial host.

Enzyme Screening and Engineering for Enhanced Stereoselectivity

Enzymatic methods, particularly the use of lipases, have been extensively investigated for the stereoselective synthesis of this compound. Lipases can catalyze the esterification of a racemic mixture of 2-methylbutanoic acid, preferentially converting the (S)-enantiomer and allowing for the separation of the desired ester.

A variety of microbial lipases have been screened for their ability to catalyze the synthesis of 2-methylbutanoic acid esters with high enantioselectivity. Among the most effective are lipases from Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus. The reaction conditions, especially temperature, have a significant impact on the stereoselectivity of these enzymatic reactions. Lower temperatures generally lead to higher enantiomeric excess (ee) values. For example, in the hydrolysis of racemic ethyl 2-methylbutyrate (B1264701) using a lipase (B570770) from Rhizopus chinensis, the enantiomeric excess of the remaining (R)-ethyl 2-methylbutyrate was increased to 95.0% when the reaction temperature was lowered to 4°C.

The following table summarizes the performance of various lipases in the synthesis of 2-methylbutanoic acid esters:

Table 1: Performance of Various Microbial Lipases in the Synthesis of 2-Methylbutanoic Acid Esters

| Enzyme Source | Reaction Type | Substrate | Product | Key Findings |

| Rhizomucor miehei (Lipase IM 20) | Esterification | Racemic 2-methylbutanoic acid | (S)-2-methylbutanoic acid methyl ester | High enzymatic activity and enantioselectivity. |

| Aspergillus niger (Lipase AP) | Esterification | Racemic 2-methylbutanoic acid | (S)-2-methylbutanoic acid methyl ester | Exhibited good enzymatic activity and enantioselectivity. |

| Aspergillus javanicus (Lipase FAP-15) | Esterification | Racemic 2-methylbutanoic acid | (S)-2-methylbutanoic acid methyl ester | Demonstrated high enzymatic activity and enantioselectivity. |

| Rhizopus chinensis (RCL) | Hydrolysis | Racemic ethyl 2-methylbutyrate | (S)-2-methylbutanoic acid | Achieved 95.0% ee for the remaining (R)-ester at 4°C. |

Protein engineering offers a powerful tool to further enhance the stereoselectivity of lipases. Rational design and directed evolution are two key strategies employed to modify enzyme properties. nih.gov By targeting specific amino acid residues in the enzyme's active site, particularly in the acyl-binding pocket, it is possible to improve the enzyme's ability to discriminate between enantiomers. researchgate.netmdpi.com For instance, modifications that alter the electrostatic potential or the volume of the stereoselectivity pocket have been shown to increase the enantioselectivity of lipases towards certain substrates. nih.gov While these strategies have been successfully applied to other lipases, their specific application to enhance the synthesis of this compound represents a promising area for future research.

Metabolic Engineering Approaches for Optimized Biosynthesis Pathways

Metabolic engineering provides a targeted approach to enhance the production of this compound in microbial hosts by optimizing the relevant biosynthetic pathways. This involves the genetic modification of microorganisms to increase the flux towards the desired product and its precursors.

The biosynthesis of this compound proceeds via the formation of its precursor, (S)-2-methylbutanoic acid, which is derived from the catabolism of L-isoleucine. Therefore, a key metabolic engineering strategy is to enhance the L-isoleucine biosynthesis and catabolism pathways. This can involve the overexpression of rate-limiting enzymes in the pathway and the deletion of competing pathways that drain the precursor pool.

While specific metabolic engineering strategies for the complete biosynthesis of this compound are still in development, research on related compounds in model organisms like Escherichia coli and Saccharomyces cerevisiae provides a roadmap for future work. For example, metabolic engineering has been successfully used to improve the production of various esters in these hosts. wur.nlresearchgate.net In E. coli, the production of fatty acid ethyl esters has been enhanced by engineering the fatty acid synthesis pathway. nih.gov In Saccharomyces cerevisiae, the overexpression of genes involved in precursor supply has been shown to increase the production of other valuable chemicals. nih.govnih.gov

A potential metabolic engineering strategy for this compound production in a suitable host like Saccharomyces cerevisiae could involve:

Overexpression of genes in the L-isoleucine biosynthesis pathway: This would increase the intracellular concentration of the key amino acid precursor.

Enhancement of the L-isoleucine catabolic pathway to (S)-2-methylbutanoic acid: This would involve identifying and overexpressing the enzymes responsible for this conversion.

Overexpression of an alcohol acyltransferase (AAT): These enzymes are responsible for the final esterification step, combining (S)-2-methylbutanoic acid and ethanol to form this compound.

Deletion of competing metabolic pathways: This would redirect metabolic flux towards the desired product.

By applying these principles of metabolic engineering, it is anticipated that the microbial production of this compound can be significantly enhanced, leading to a more efficient and sustainable manufacturing process.

Theoretical and Computational Investigations

Conformational Analysis and Molecular Modeling of (S)-Ethyl 2-methylbutanoate

This compound is a flexible molecule with several rotatable single bonds, leading to a complex potential energy surface with multiple possible conformations. Conformational analysis aims to identify the stable arrangements of the atoms in three-dimensional space, known as conformers, and to determine their relative energies.

Molecular modeling techniques, including molecular mechanics (MM) and quantum mechanics (QM), are employed for this purpose. A typical workflow for the conformational analysis of this compound would involve:

Initial Conformer Search: A systematic or stochastic search of the conformational space is performed to generate a wide range of possible structures. This can be achieved by rotating the key dihedral angles, such as those around the C-C and C-O single bonds.

Geometry Optimization: The generated structures are then subjected to geometry optimization using a suitable computational method, often starting with a less computationally expensive method like molecular mechanics and refining the results with higher-level quantum chemical calculations. This process finds the local energy minimum for each potential conformer.

Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated. Based on these energies, the Boltzmann population of each conformer at a given temperature can be estimated, providing insight into which structures are most likely to be present.

For esters, a key conformational feature is the orientation around the ester group. The s-cis (or Z) and s-trans (or E) conformations refer to the arrangement of the carbonyl group and the alkoxy oxygen. For most acyclic esters, the s-trans conformation is significantly more stable due to reduced steric hindrance. Molecular modeling would confirm this preference for this compound.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound (Note: This table is illustrative of the parameters that would be investigated in a computational study, as specific literature data is unavailable.)

| Dihedral Angle | Description | Expected Low-Energy Orientations |

| O=C-O-C | Ester planarity | ~180° (s-trans) |

| C-C(O)-C-C | Rotation of the 2-methylbutyl group | Multiple staggered conformations |

| C(O)-O-C-C | Rotation of the ethyl group | Multiple staggered conformations |

Quantum Chemical Studies (e.g., DFT, MP2) for Structural and Reactivity Predictions

Quantum chemical methods provide a more accurate description of the electronic structure of molecules compared to molecular mechanics. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most widely used methods for studying organic molecules like this compound.

These methods can be used to predict a variety of properties, including:

Optimized Geometries: Providing precise bond lengths, bond angles, and dihedral angles for the most stable conformers.

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra, which can be used to characterize the molecule and compare with experimental data.

Electronic Properties: Determination of the dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity.

Reactivity Descriptors: Fukui functions and molecular electrostatic potential (MEP) maps can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon is expected to be the primary electrophilic site, while the carbonyl oxygen and the ester oxygen would be nucleophilic centers.

Table 2: Predicted Molecular Properties of this compound from Quantum Chemical Calculations (Note: The values in this table are hypothetical and represent the type of data that would be generated in a DFT or MP2 study, as specific published research is not available.)

| Property | Predicted Value (Illustrative) | Method |

| Relative Energy of Conformer 1 | 0.00 kcal/mol | DFT/B3LYP/6-31G(d) |

| Relative Energy of Conformer 2 | 1.25 kcal/mol | DFT/B3LYP/6-31G(d) |

| Dipole Moment | ~1.8 D | MP2/aug-cc-pVDZ |

| HOMO Energy | ~ -10.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | ~ 1.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | ~ 12.0 eV | DFT/B3LYP/6-31G(d) |

Simulation of Molecular Interactions and Stereochemical Dynamics

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of this compound, providing insights into its dynamics and interactions with its environment. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over a period of time, generating a trajectory of their positions and velocities.

For this compound, MD simulations could be used to investigate:

Conformational Dynamics: How the molecule transitions between different stable conformations over time. This is particularly important for understanding the flexibility of the molecule and how it might adapt its shape to fit into the active site of an enzyme or a receptor.

Solvation Effects: The behavior of the molecule in different solvents can be simulated to understand how intermolecular interactions with solvent molecules influence its conformational preferences and dynamics.

Interactions with other Molecules: MD simulations are a powerful tool for studying the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, dipole-dipole interactions) between this compound and other molecules. This is highly relevant for understanding its properties as a flavor compound, as its interaction with olfactory receptors is what gives rise to its characteristic scent.

Q & A

Q. What are the primary methodologies for synthesizing enantiomerically pure (S)-ethyl 2-methylbutanoate in laboratory settings?

Enantioselective synthesis typically involves enzymatic resolution or asymmetric catalysis. For example, lipase-catalyzed esterification can yield the (S)-enantiomer with high optical purity by leveraging chiral recognition during the reaction . Alternatively, chiral auxiliaries or transition-metal catalysts (e.g., Ru-based complexes) may be employed to control stereochemistry during ester formation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization .

Q. How can this compound be quantified in complex matrices like wine or fruit extracts?

Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is widely used. Calibration curves with deuterated internal standards (e.g., d5-ethyl esters) improve accuracy by correcting for matrix effects . For odor-active quantification, gas chromatography-olfactometry (GC-O) with aroma extract dilution analysis (AEDA) identifies sensory-relevant concentrations .

Q. What role does this compound play in aroma perception in food systems?

This compound contributes fruity, apple-like notes and enhances sweetness perception in beverages. In wines, its concentration increases post-malolactic fermentation due to esterase activity in lactic acid bacteria, amplifying sensory impact . Odor activity values (OAVs) >0.5 indicate significant contributions to aroma profiles, particularly in low-sugar matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in concentration trends of this compound under varying storage conditions?

Conflicting data (e.g., thermal degradation vs. stability) require controlled experiments isolating variables like oxygen exposure, pH, and enzymatic activity. For instance, in wines, accelerated aging at 40°C reduces ethyl ester levels due to hydrolysis, but anaerobic conditions may preserve them . Multivariate analysis (e.g., PCA) can disentangle interactions between temperature, microbial activity, and chemical stability .

Q. What advanced analytical techniques differentiate natural this compound from synthetic racemic mixtures in flavor authentication?

Enantioselective GC-MS with chiral columns (e.g., cyclodextrin-based) separates (S)- and (R)-enantiomers. Natural sources typically exhibit >95% (S)-enantiomer, while synthetic blends show near-racemic ratios (e.g., 31:69 S/R). Method validation via certified reference materials and inter-laboratory reproducibility tests ensures reliability .

Q. How do metabolic pathways in lactic acid bacteria influence this compound biosynthesis during fermentation?

Strains like Oenococcus oeni express esterases that hydrolyze precursors (e.g., 2-methylbutanoic acid) and re-esterify with ethanol. Transcriptomic profiling (RNA-seq) of LAB under varying ethanol and pH conditions can identify upregulated genes (e.g., estA) linked to ester synthesis .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in sensory studies?

Dose-response meta-analysis (DRMA) integrates data from multiple studies to model nonlinear relationships between concentration and perceived intensity. Mixed-effects models account for heterogeneity in panelist sensitivity and matrix effects (e.g., sucrose content in fruit juices) .

Methodological Considerations

- Experimental Design : Include negative controls (e.g., esterase inhibitors) to distinguish enzymatic vs. abiotic ester formation .

- Data Reporting : Raw LCMS/GCMS data should be deposited in supplementary materials, with processed datasets (e.g., OAVs, PCA loadings) in the main text .

- Ethical Compliance : For human sensory trials, protocols must adhere to institutional review board (IRB) standards, with informed consent and blinding procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.